N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C20H19N3O4S and a molecular weight of 397.45 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a pyridine ring, a sulfamoyl group, and an acetamide group. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the epidermal growth factor receptor (egfr) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.
Mode of Action
The compound likely binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways that are involved in cell proliferation and survival.
Preparation Methods
The synthesis of N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general steps involve:
Preparation of the starting materials: This includes the synthesis of the benzyloxy pyridine and the sulfamoyl phenyl acetamide intermediates.
Coupling reaction: The intermediates are then subjected to the Suzuki–Miyaura coupling reaction using a palladium catalyst and a boron reagent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like toluene or ethyl acetate, and catalysts such as palladium or iodine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and in various industrial processes requiring specific chemical properties.
Comparison with Similar Compounds
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-{[3-(phenylmethoxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide: This compound has a similar structure but with a phenylmethoxy group instead of a benzyloxy group.
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)ethanamide: This compound differs by having an ethanamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(3-phenylmethoxypyridin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15(24)22-17-9-11-18(12-10-17)28(25,26)23-20-19(8-5-13-21-20)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFHBEVIFZBTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.